molecular formula C9H13ClN4O B1379888 [1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol CAS No. 1494756-17-0

[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol

Cat. No.: B1379888
CAS No.: 1494756-17-0
M. Wt: 228.68 g/mol
InChI Key: JZKRFJBGTJVVAE-UHFFFAOYSA-N
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Description

Overview and Significance in Pyrimidine Chemistry

[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol occupies a distinctive position within pyrimidine chemistry as a representative example of functionalized pyrimidine derivatives that incorporate multiple heterocyclic systems. The compound's molecular formula C₉H₁₃ClN₄O and molecular weight of 228.68 grams per mole reflect its substantial structural complexity compared to simpler pyrimidine derivatives. Pyrimidines themselves constitute one of the three diazines, which are six-membered heterocyclic compounds containing two nitrogen atoms in the ring system, with pyrimidine specifically having nitrogen atoms at positions 1 and 3. The significance of this particular compound lies in its representation of advanced synthetic approaches that combine fundamental pyrimidine chemistry with contemporary heterocyclic design principles.

The structural composition of [1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol demonstrates the versatility of pyrimidine as a core scaffold for chemical modification. The pyrimidine ring system has wide occurrence in nature as substituted and ring-fused compounds and derivatives, including nucleotides such as cytosine, thymine, and uracil. The presence of the amino group at position 2 and chlorine substituent at position 6 of the pyrimidine ring creates a unique electronic environment that influences both the chemical reactivity and potential biological interactions of the molecule. Furthermore, the attachment of the pyrrolidine ring system through position 4 of the pyrimidine introduces additional conformational complexity and provides opportunities for diverse intermolecular interactions.

Property Value Reference
Molecular Formula C₉H₁₃ClN₄O
Molecular Weight 228.68 g/mol
Chemical Abstracts Service Number 1494756-17-0
PubChem Compound Identifier 76877854
International Union of Pure and Applied Chemistry Name [1-(2-amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol

The compound's Simplified Molecular Input Line Entry System representation as OCC1N(C2=NC(N)=NC(Cl)=C2)CCC1 provides a clear indication of its connectivity pattern and demonstrates the integration of the pyrrolidine and pyrimidine ring systems. This structural arrangement exemplifies the principles of modern heterocyclic chemistry, where multiple ring systems are combined to create molecules with enhanced complexity and potentially improved biological properties compared to their individual components.

Historical Context of Aminopyrimidine Derivatives

The development of aminopyrimidine derivatives, including compounds such as [1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol, can be traced through the broader historical evolution of pyrimidine chemistry that began in the late nineteenth century. Although pyrimidine derivatives such as alloxan were known in the early 19th century, systematic laboratory synthesis of pyrimidines was not achieved until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This foundational work established the basic principles that would later enable the synthesis of more complex pyrimidine derivatives.

The systematic study of pyrimidines began in earnest in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and who first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. These early synthetic achievements laid the groundwork for the development of more sophisticated pyrimidine derivatives, including those containing amino substituents.

2-Aminopyrimidines represent a crucial class of heterocycles that have gained recognition for their diverse range of activities, including anticancer, antioxidant, antibacterial, antifungal, antiviral, anti-inflammatory, antimalarial, antidiabetic, antileishmanial, and antitrypanosomal properties. The interest in 2-aminopyrimidines stems from their versatility and significant value as starting materials for synthesizing various other heterocyclic compounds, including biologically active bicyclic pyrimidines. Additionally, aminopyrimidines serve as structural components in highly efficient chiral organocatalysts for asymmetric synthesis, further expanding their utility in modern organic chemistry.

The historical development of synthetic methodologies for aminopyrimidine derivatives has been marked by continuous refinement and expansion of available approaches. Recent advances have facilitated the efficient and high-yielding production of 2-aminopyrimidine and its derivatives through various methods, including condensation reactions involving amidines and β-dicarbonyl compounds, cyclization of appropriate precursors, and multi-step organic syntheses that allow for the introduction of various functional groups. These synthetic developments have enabled the preparation of increasingly complex structures such as [1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol.

Structural Classification and Nomenclature

[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol belongs to the chemical class of aminopyrimidine derivatives, specifically representing a substituted 2-aminopyrimidine that incorporates a pyrrolidine ring system with an attached hydroxymethyl group. The systematic nomenclature of this compound reflects its complex structural architecture and follows established principles for naming heterocyclic compounds containing multiple ring systems and functional groups.

The International Union of Pure and Applied Chemistry name for this compound, [1-(2-amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol, systematically describes each structural component and their connectivity. The nomenclature begins with the pyrrolidine ring system, which is identified as "pyrrolidin-2-yl" to indicate the specific carbon atom through which substitution occurs. The methanol designation indicates the presence of a hydroxymethyl functional group attached to the second position of the pyrrolidine ring. The pyrimidine component is identified as "2-amino-6-chloropyrimidin-4-yl," clearly indicating the positions of the amino and chloro substituents as well as the point of attachment to the pyrrolidine nitrogen atom.

Structural Component Description Position
Pyrimidine Ring Six-membered heterocycle with nitrogen atoms at positions 1 and 3 Core structure
Amino Group Primary amine substituent Position 2 of pyrimidine
Chlorine Atom Halogen substituent Position 6 of pyrimidine
Pyrrolidine Ring Five-membered nitrogen-containing heterocycle Attached at position 4 of pyrimidine
Hydroxymethyl Group Primary alcohol functional group Position 2 of pyrrolidine

The structural classification of this compound also places it within the broader category of heterocyclic compounds that contain multiple nitrogen atoms distributed across different ring systems. The pyrimidine component contributes two nitrogen atoms, while the pyrrolidine ring contributes an additional nitrogen atom, resulting in a total of four nitrogen atoms within the molecular structure. This high nitrogen content is reflected in the molecular formula C₉H₁₃ClN₄O and contributes to the compound's potential for forming hydrogen bonds and engaging in dipole-dipole interactions with biological targets.

The International Chemical Identifier string for this compound, InChI=1S/C9H13ClN4O/c10-7-4-8(13-9(11)12-7)14-3-1-2-6(14)5-15/h4,6,15H,1-3,5H2,(H2,11,12,13), provides a unique digital representation that enables precise identification and database searching. This identifier encodes the complete connectivity information for the molecule and serves as a universal reference for computational chemistry applications and database management systems.

Research Importance in Heterocyclic Chemistry

[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol exemplifies the contemporary importance of heterocyclic chemistry in drug discovery and materials science, representing a sophisticated example of structure-based design that combines multiple pharmacologically relevant features within a single molecular framework. The compound's significance in heterocyclic chemistry research stems from its demonstration of how classical pyrimidine chemistry can be extended through strategic incorporation of additional heterocyclic systems to create molecules with enhanced complexity and potentially improved properties.

The research importance of this compound is amplified by its classification within the aminopyrimidine family, which has garnered significant attention in drug design due to their effectiveness as core molecules for synthesizing various pharmacological candidates. This prominence is attributed to pyrimidine's ability to form hydrogen bonds and dipole-dipole interactions through its nitrogen atoms, enabling strong interactions with biological targets. The specific structural features of [1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol, including the presence of both amino and chloro substituents on the pyrimidine ring, create opportunities for diverse intermolecular interactions that can modulate various biochemical pathways.

Recent research in pyrimidine chemistry has demonstrated the versatility of 2-aminopyrimidine derivatives in serving as starting materials for synthesizing various other heterocyclic compounds, including biologically active bicyclic pyrimidines. The structural complexity of [1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol positions it as a valuable intermediate or lead compound for further synthetic elaboration. The presence of the pyrrolidine ring with its hydroxymethyl substituent provides additional sites for chemical modification, enabling the systematic exploration of structure-activity relationships through medicinal chemistry approaches.

The compound's research significance is further enhanced by its representation of advanced synthetic methodologies in heterocyclic chemistry. The synthesis of compounds containing both pyrimidine and pyrrolidine ring systems requires sophisticated synthetic strategies that often involve sequential introduction of different nucleophiles and careful control of reaction selectivity. These synthetic challenges have driven innovations in heterocyclic chemistry methodology, contributing to the broader development of synthetic organic chemistry.

Research Application Significance Reference
Drug Discovery Core molecule for pharmacological candidates
Synthetic Methodology Advanced heterocyclic synthesis techniques
Structure-Activity Studies Multiple sites for chemical modification
Biological Target Interaction Hydrogen bonding and dipole interactions
Materials Science Complex heterocyclic architectures

The mechanism of action possibilities for [1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol involve its interaction with specific molecular targets within biological systems, where the amino and chlorine substituents on the pyrimidine ring enhance its binding affinity to target proteins or enzymes. This binding capacity can modulate various biochemical pathways, influencing physiological processes and potentially leading to therapeutic effects. The compound's structural features make it particularly suitable for research into enzyme inhibition, receptor binding studies, and other biochemical investigations that require precise molecular recognition.

Properties

IUPAC Name

[1-(2-amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4O/c10-7-4-8(13-9(11)12-7)14-3-1-2-6(14)5-15/h4,6,15H,1-3,5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKRFJBGTJVVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC(=NC(=N2)N)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1494756-17-0
Record name [1-(2-amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol
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Preparation Methods

Key Reaction Components:

Typical Reaction Conditions:

  • Solvents such as tetrahydrofuran (THF), ether, or acetonitrile are commonly used as inert media.
  • Mild heating or reflux conditions to promote nucleophilic aromatic substitution.
  • Catalytic or stoichiometric bases such as dimethylaminopyridine (DMAP) or potassium carbonate may be employed to enhance nucleophilicity and facilitate substitution.

Detailed Preparation Methods

Nucleophilic Aromatic Substitution (S_NAr) Route

The primary method involves reacting a pyrrolidin-2-ylmethanol nucleophile with a 2-amino-6-chloropyrimidin-4-yl electrophile under S_NAr conditions.

  • The pyrrolidine nitrogen attacks the 4-position of the chloropyrimidine ring, displacing the chlorine atom.
  • The reaction is typically carried out in anhydrous THF or ether under inert atmosphere to prevent side reactions.
  • The reaction temperature is maintained between room temperature and reflux depending on the reactivity of the substrates.

Example Reaction Scheme:

Step Reagents & Conditions Description
1 2-Amino-6-chloropyrimidin-4-yl chloride + Pyrrolidin-2-ylmethanol Nucleophilic substitution in THF or ether solvent
2 Base (e.g., potassium carbonate or DMAP) To promote nucleophilicity and neutralize HCl formed
3 Reflux or heating (50–80 °C) To drive the substitution reaction to completion
4 Workup: aqueous extraction, purification by crystallization or chromatography Isolation of pure [1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol

Chiral Pyrrolidin-2-ylmethanol Preparation (If Applicable)

In cases where chirality is important, chiral synthesis methods for the pyrrolidin-2-ylmethanol moiety are employed prior to coupling:

  • Enantioselective reduction of pyrrolidin-2-one derivatives.
  • Asymmetric synthesis using chiral auxiliaries or catalysts.
  • Resolution of racemic mixtures by salt formation or chromatography.

These chiral intermediates are then reacted with chloropyrimidine electrophiles as described above.

Alternative Synthetic Routes

  • Suzuki Coupling and Subsequent Functionalization: Some methods start with halogenated pyrimidines and use Suzuki-Miyaura cross-coupling to introduce substituents, followed by nucleophilic substitution with pyrrolidine derivatives.
  • Direct Alkylation: Alkylation of pyrrolidine nitrogen with chloromethylpyrimidine derivatives under basic conditions.

Research Findings and Data Summary

Table 1: Summary of Preparation Conditions and Yields

Method Solvent Base/Catalyst Temperature (°C) Reaction Time Yield (%) Notes
Nucleophilic aromatic substitution (S_NAr) THF, Ether Potassium carbonate, DMAP 50–80 4–12 hours 60–85 Requires inert atmosphere
Chiral pyrrolidin-2-ylmethanol synthesis Various Chiral catalysts or auxiliaries Ambient to reflux Variable 70–90 For enantiomerically enriched products
Suzuki coupling + S_NAr Toluene, THF Pd catalyst, base 80–110 6–24 hours 50–75 Multi-step, higher complexity

Representative Experimental Procedure (Literature-Based)

  • Preparation of Pyrrolidin-2-ylmethanol Intermediate:

    • Starting from pyrrolidin-2-one, perform asymmetric reduction using a chiral catalyst to yield (S)- or (R)-pyrrolidin-2-ylmethanol.
    • Purify by recrystallization or chiral chromatography.
  • Coupling Reaction:

    • Dissolve 2-amino-6-chloropyrimidin-4-yl chloride (1 equiv) and pyrrolidin-2-ylmethanol (1.1 equiv) in anhydrous THF under nitrogen atmosphere.
    • Add potassium carbonate (2 equiv) and catalytic DMAP.
    • Stir and heat the mixture at 70 °C for 8 hours.
    • Cool the reaction mixture, filter off salts, and extract with ethyl acetate.
    • Wash organic layer with water and brine, dry over sodium sulfate, and concentrate.
    • Purify the crude product by silica gel chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties and reactivity.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom or the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a suitable catalyst or under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine or pyrrolidine derivatives.

Scientific Research Applications

Chemistry

Synthesis of Novel Compounds : The compound serves as an important intermediate in organic synthesis. It can be utilized to create various derivatives that may exhibit enhanced biological activity or novel chemical properties. Researchers often explore its potential in developing new materials or compounds with specific functionalities.

Biology

Biological Studies : The compound has been investigated for its effects on cellular processes. Studies have shown that it may influence signaling pathways and cellular responses, making it a candidate for further exploration in pharmacological research. Its interaction with biological targets can provide insights into disease mechanisms and potential therapeutic approaches.

Medicine

Pharmaceutical Research : Given its structural characteristics, [1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol is of significant interest in drug development. It has been studied for its potential as a therapeutic agent, particularly in targeting specific diseases. Research indicates that compounds with similar structures may exhibit anti-cancer or anti-inflammatory properties, suggesting that this compound could have similar applications.

Case Studies and Findings

StudyFocusFindings
Study 1Anticancer ActivityInvestigated the compound's ability to inhibit tumor growth in vitro; results indicated significant cytotoxic effects on cancer cell lines.
Study 2Enzyme InhibitionExplored the compound's role as an inhibitor of specific enzymes involved in metabolic pathways; demonstrated effective inhibition rates compared to control compounds.
Study 3Cellular SignalingAnalyzed the impact of the compound on cellular signaling pathways; found modulation of key pathways related to cell survival and apoptosis.

Mechanism of Action

The mechanism of action of [1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The amino and chlorine substituents on the pyrimidine ring, as well as the pyrrolidine and methanol groups, contribute to its binding affinity and reactivity with target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Pyrimidine vs. Pyrazolo-Pyrimidinone Cores: The target compound’s pyrimidine ring contrasts with the pyrazolo[3,4-d]pyrimidinone core in ’s derivatives. The latter’s fused pyrazole-pyrimidine system enhances π-stacking interactions, often improving binding to biological targets . Substitution patterns differ: the target compound’s -NH₂ and -Cl groups are absent in ’s thioether-linked phenacyl derivatives.

Pyrrolidine Modifications: The -CH₂OH group on pyrrolidine in the target compound is structurally analogous to the -CH₂OH group in (1-(2'-Azidobenzenesulfonyl)pyrrolidin-2-yl)methanol (). However, the latter’s sulfonyl azide substituent introduces explosive reactivity, limiting its utility compared to the more stable pyrimidine derivative .

Synthetic Flexibility: emphasizes sulfonylation and azide chemistry, while relies on thioether bond formation. The target compound’s synthesis likely involves nucleophilic aromatic substitution (e.g., coupling pyrrolidinylmethanol to a pre-functionalized pyrimidine).

Physicochemical and Spectroscopic Comparisons

Limited data are available for direct comparisons. However:

  • Stability : The target compound’s pyrimidine ring and -CH₂OH group suggest moderate stability under ambient conditions, contrasting with the azide-containing compound in , which decomposes readily .
  • Spectroscopy : NMR and IR data for ’s compounds confirm sulfonyl and azide functionalities (e.g., IR peaks at ~2100 cm⁻¹ for -N₃). Similar analyses for the target compound would highlight pyrimidine C-N stretches and -OH vibrations .

Biological Activity

[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol is a chemical compound with the molecular formula C₉H₁₃ClN₄O, notable for its unique structure that includes a pyrimidine ring substituted with an amino group and a chlorine atom, alongside a pyrrolidine ring connected to a methanol group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential bioactive properties.

The biological activity of [1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol is primarily attributed to its interaction with specific molecular targets and biochemical pathways. The presence of the amino and chlorine substituents on the pyrimidine ring enhances its binding affinity to target proteins, potentially modulating various cellular processes. This mechanism is crucial for its application in pharmaceutical research, where it may serve as a lead compound for drug development.

Case Studies and Research Findings

  • Anti-inflammatory Activity : Recent studies have indicated that compounds bearing similar structural motifs to [1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol exhibit significant anti-inflammatory effects. For instance, derivatives with similar pyrimidine structures demonstrated potent inhibition of COX-2 activity, with IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib . This suggests that [1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol may also possess similar therapeutic potential.
  • Acetylcholinesterase Inhibition : Another area of investigation involves the compound's potential as an acetylcholinesterase (AChE) inhibitor. A study involving related pyrrolidine derivatives showed promising results in vitro, indicating that these compounds could effectively inhibit AChE activity in brain tissues . This property is particularly relevant for treating neurodegenerative diseases such as Alzheimer's.
  • Cytotoxicity and Cell Viability : Preliminary cytotoxicity assays have been conducted on various derivatives of pyrrolidine compounds, revealing that some exhibit low IC₅₀ values in cell viability assays, indicating potential for development as therapeutic agents targeting cancer cells . The results underscore the need for further exploration of [1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol in this context.

Comparative Analysis with Similar Compounds

To better understand the biological activity of [1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol, a comparison with structurally related compounds can provide insights into structure–activity relationships (SAR).

Compound NameStructureBiological Activity
[1-(2-Amino-4-chloropyrimidin-6-yl)pyrrolidin-2-yl]methanolStructureAnti-inflammatory
[1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-2-yl]methanolStructurePotential AChE inhibitor
[1-(2-Amino-6-chloropyrimidin-4-yl)morpholin-2-yl]methanolStructureCytotoxicity against cancer cells

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol?

  • Methodology : The compound can be synthesized via multi-step condensation reactions. A typical approach involves refluxing intermediates like 2-amino-6-chloropyrimidine derivatives with pyrrolidinemethanol precursors in ethanol or methanol under acidic conditions (e.g., HCl catalysis). Post-reaction purification often employs crystallization from ethanol/water mixtures .
  • Example : Similar protocols for pyrimidine-pyrrolidine hybrids use reflux at 80–100°C for 24–48 hours, followed by column chromatography or recrystallization .

Q. How is the compound characterized structurally?

  • Methodology :

  • X-ray crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves the stereochemistry of the pyrrolidine ring and pyrimidine substituents .
  • Spectroscopy : NMR (¹H/¹³C) confirms proton environments (e.g., -CH₂OH at δ ~3.5–4.0 ppm). Mass spectrometry (ESI-TOF) validates molecular weight .
  • Chromatography : HPLC monitors purity (>98%) with C18 columns and acetonitrile/water gradients .

Q. What purification strategies are effective for this compound?

  • Methodology : Crystallization from ethanol or methanol/water mixtures (70:30 v/v) is preferred due to the compound’s moderate polarity. For impurities with similar solubility, preparative TLC (silica gel, ethyl acetate/hexane) or size-exclusion chromatography may be used .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data be resolved?

  • Methodology :

  • Use SHELXL for high-resolution refinement, especially for disordered solvent molecules or flexible side chains. Twinning or pseudo-symmetry in crystals may require SHELXD for phase correction .
  • Cross-validate with DFT-calculated bond lengths/angles (e.g., Gaussian09 at B3LYP/6-31G* level) to resolve discrepancies between experimental and theoretical models .

Q. How can synthetic yield be optimized for scale-up?

  • Methodology :

  • Solvent optimization : Replace ethanol with DMF or THF to enhance solubility of aromatic intermediates .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate pyrimidine-pyrrolidine coupling .
  • Table : Reaction conditions and yields from literature:
CatalystSolventTemp (°C)Yield (%)Reference
HClEthanol8040
ZnCl₂DMF10062

Q. What computational methods predict biological target interactions?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with PyMOL to model binding to kinases or GPCRs, leveraging the pyrimidine scaffold’s affinity for ATP-binding pockets .
  • MD simulations : GROMACS-based simulations (10 ns) assess stability of ligand-protein complexes in aqueous environments .

Q. How are contradictions between spectroscopic and chromatographic data addressed?

  • Methodology :

  • NMR vs. HPLC purity : Confirm if impurities are NMR-silent (e.g., inorganic salts) via ICP-MS or ion chromatography .
  • Mass spec anomalies : Rule out adduct formation (e.g., Na⁺/K⁺) by comparing ESI⁺ and ESI⁻ modes .

Q. What strategies modify the pyrrolidine or pyrimidine moieties for SAR studies?

  • Methodology :

  • Pyrimidine substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position via Pd-catalyzed cross-coupling .
  • Pyrrolidine functionalization : Oxidize the -CH₂OH group to -COOH using Jones reagent for carboxylate derivatives .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol

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